molecular formula C30H26O2S3 B14591092 1-Propanone, 2,2'-trithiobis[1,3-diphenyl- CAS No. 61138-06-5

1-Propanone, 2,2'-trithiobis[1,3-diphenyl-

Cat. No.: B14591092
CAS No.: 61138-06-5
M. Wt: 514.7 g/mol
InChI Key: QUWNFTIBQYQSMS-UHFFFAOYSA-N
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Description

1-Propanone, 2,2’-trithiobis[1,3-diphenyl- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes three sulfur atoms bridging two 1,3-diphenyl-1-propanone units. Its molecular formula is C30H24OS3, and it is known for its stability and reactivity under specific conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with sulfur sources under controlled conditions. One common method includes the use of elemental sulfur or sulfur-containing reagents in the presence of a catalyst to facilitate the formation of the trithiobis linkage .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .

Scientific Research Applications

1-Propanone, 2,2’-trithiobis[1,3-diphenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- exerts its effects involves interactions with various molecular targets. The trithiobis linkage allows for the formation of stable complexes with metal ions, which can influence catalytic processes. Additionally, the compound’s ability to undergo redox reactions makes it a potential antioxidant, protecting cells from oxidative damage .

Comparison with Similar Compounds

Uniqueness: 1-Propanone, 2,2’-trithiobis[1,3-diphenyl- stands out due to its trithiobis linkage, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring sulfur-containing compounds with specific reactivity profiles .

Properties

CAS No.

61138-06-5

Molecular Formula

C30H26O2S3

Molecular Weight

514.7 g/mol

IUPAC Name

2-[(1-oxo-1,3-diphenylpropan-2-yl)trisulfanyl]-1,3-diphenylpropan-1-one

InChI

InChI=1S/C30H26O2S3/c31-29(25-17-9-3-10-18-25)27(21-23-13-5-1-6-14-23)33-35-34-28(22-24-15-7-2-8-16-24)30(32)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2

InChI Key

QUWNFTIBQYQSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)SSSC(CC3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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